N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
This compound features a thieno[2,3-d]pyrimidin-4-one core, a bicyclic heterocycle combining thiophene and pyrimidine rings. The structure is substituted at position 3 with an ethyl group linked to a 1-(thiophen-2-yl)cyclopentanecarboxamide moiety. Key features include:
- Thienopyrimidinone core: Known for pharmacological relevance in anti-inflammatory and anticancer agents due to its planar structure and hydrogen-bonding capacity .
- Thiophen-2-yl substituent: Enhances π-π stacking interactions with biological targets, as seen in kinase inhibitors and COX-2 modulators .
While direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with bioactive analogs discussed below.
Properties
IUPAC Name |
N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-13-21-16-14(6-12-26-16)17(23)22(13)10-9-20-18(24)19(7-2-3-8-19)15-5-4-11-25-15/h4-6,11-12H,2-3,7-10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBVVTAAXFXIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3(CCCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves a multi-step reaction process. Starting with the precursor molecules, a series of condensation, cyclization, and functional group transformations lead to the final product. Typical conditions include:
Condensation Reaction: : Utilizing reagents like ethyl thioglycolate and acetic anhydride under acidic or basic catalysis.
Cyclization: : Employing a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an inert solvent like dimethylformamide (DMF).
Functional Group Transformations: : Involving reagents such as N-chlorosuccinimide (NCS) or dichloromethane (DCM) for specific modifications.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up by optimizing each reaction step for efficiency and yield. The process includes large-scale batch reactors, continuous flow synthesis, and stringent purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions in the presence of strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Reduction reactions involve agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : The compound participates in nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium methoxide (NaOMe) or methyl iodide (CH3I).
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, palladium on carbon.
Solvents: : Dimethylformamide (DMF), dichloromethane (DCM).
Catalysts: : Acidic or basic catalysts depending on the reaction type.
Major Products Formed: The major products formed from these reactions vary based on the conditions and reagents used, often leading to modified structures with altered functional groups, enhancing the compound's applicability in various fields.
Scientific Research Applications
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide finds extensive use in scientific research:
Chemistry: : It serves as a building block for synthesizing more complex molecules, offering a foundation for developing novel pharmaceuticals and advanced materials.
Biology: : In biological studies, the compound is used as a probe to investigate enzyme interactions and cellular pathways.
Medicine: : Its potential therapeutic properties make it a candidate for drug development, particularly in targeting specific molecular pathways in diseases like cancer and inflammatory disorders.
Industry: : In industrial applications, the compound is utilized in the synthesis of specialty chemicals, agricultural products, and advanced polymers.
Mechanism of Action
The mechanism of action of N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with molecular targets within biological systems. The compound binds to specific enzymes or receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to the inhibition or activation of key processes, depending on the context of its application.
Comparison with Similar Compounds
Core Heterocycle Modifications
Thieno[2,3-d]pyrimidin-4-one vs. Benzothieno[3,2-d]pyrimidin-4-one
- Target Compound: The thienopyrimidinone core lacks a fused benzene ring, reducing molecular weight (MW ≈ 415 g/mol) and lipophilicity compared to benzothienopyrimidinone derivatives (e.g., compounds 1–11 in , MW ≈ 450–550 g/mol) .
- Biological Impact: Benzothienopyrimidinones exhibit COX-2 inhibition (IC₅₀ ~1–10 µM) and anti-inflammatory activity via suppression of PGE₂ and IL-8 . The target compound’s smaller core may alter binding kinetics but retain similar scaffold-driven activity.
Substituent Variations
Physicochemical and Analytical Data
- Optical Activity : Chiral analogs like 7t and 7u () show significant optical rotation ([α]D ±24.8 to -59.5), suggesting the target compound’s stereochemistry could influence bioactivity .
Biological Activity
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C18H16N6O2S
- Molecular Weight : 380.4 g/mol
- CAS Number : 1903520-58-0
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Notably, studies have shown that derivatives of thieno[2,3-d]pyrimidines exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- In Vitro Studies :
- A series of thienopyrimidine derivatives were synthesized and tested for their antibacterial efficacy. Compounds demonstrated growth inhibition against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with some showing activity comparable to standard antibiotics such as gentamicin .
- Table 1 summarizes the antimicrobial activity of selected compounds:
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 12b | Staphylococcus aureus | 20 | 5 |
| 7a | Escherichia coli | 15 | 10 |
| 9b | Pseudomonas aeruginosa | 18 | 8 |
The mechanisms underlying the antimicrobial activity of this compound involve:
- Inhibition of DNA Gyrase : Docking studies indicated that the compound acts as an inhibitor of DNA gyrase, a critical enzyme for bacterial DNA replication. The IC50 values for some derivatives were found to be lower than those for novobiocin, a known gyrase inhibitor .
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-d]pyrimidine derivatives can be correlated with their structural features. Key observations include:
- Substituent Effects : The presence of specific substituents on the thieno[2,3-d]pyrimidine core significantly influences antibacterial potency. For instance, modifications at the 2-position with electron-withdrawing groups enhance activity against Gram-positive bacteria.
- Hybridization with Other Moieties : Compounds that incorporate thiophene rings or other heterocycles often exhibit improved biological activities due to increased lipophilicity and better interaction with bacterial targets .
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
- Study on MRSA : A study evaluated the efficacy of the compound against MRSA strains, demonstrating significant inhibition comparable to established antibiotics .
- Broad-Spectrum Antibacterial Activity : Another research focused on a range of thienopyrimidine derivatives showed promising results against multiple bacterial strains, suggesting potential for development into broad-spectrum antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
